1-Chloro-4-(octyloxy)benzene

refractive index optical purity control halogen effect on polarizability

1-Chloro-4-(octyloxy)benzene (CAS 836-60-2), also known as 4-chlorophenyl octyl ether or p-chlorophenyl octyl ether, is a para-disubstituted aryl alkyl ether with the molecular formula C₁₄H₂₁ClO and a molecular weight of 240.77 g/mol. It is synthesized via Williamson etherification of 4-chlorophenol with 1-bromooctane under basic conditions, yielding a colorless to pale yellow liquid with a density of 0.999 g/cm³, a boiling point of 313.9 °C at 760 mmHg, a flash point of 145 °C, a refractive index (n20/D) of 1.494, and a computed LogP of 5.0793.

Molecular Formula C14H21ClO
Molecular Weight 240.77 g/mol
CAS No. 836-60-2
Cat. No. B7894632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(octyloxy)benzene
CAS836-60-2
Molecular FormulaC14H21ClO
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)Cl
InChIInChI=1S/C14H21ClO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3
InChIKeyWIDHUBSORYSSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(octyloxy)benzene (CAS 836-60-2): Procurement-Relevant Identity and Physicochemical Profile for Liquid Crystal Intermediate and Cross-Coupling Applications


1-Chloro-4-(octyloxy)benzene (CAS 836-60-2), also known as 4-chlorophenyl octyl ether or p-chlorophenyl octyl ether, is a para-disubstituted aryl alkyl ether with the molecular formula C₁₄H₂₁ClO and a molecular weight of 240.77 g/mol [1]. It is synthesized via Williamson etherification of 4-chlorophenol with 1-bromooctane under basic conditions, yielding a colorless to pale yellow liquid with a density of 0.999 g/cm³, a boiling point of 313.9 °C at 760 mmHg, a flash point of 145 °C, a refractive index (n20/D) of 1.494, and a computed LogP of 5.0793 [1]. The compound serves as a critical intermediate in the preparation of liquid crystalline materials—particularly 4-alkoxy-substituted phenylbenzoates, Schiff bases, and azoester mesogens—and as an aryl chloride building block in palladium-catalyzed cross-coupling reactions [2][3].

Why 1-Chloro-4-(octyloxy)benzene Cannot Be Interchanged with Shorter-Chain, Bromo, or Non-Ether Analogs in Research and Manufacturing Workflows


Although 4-substituted alkoxybenzenes and 4-halophenyl alkyl ethers share a common structural motif, their physicochemical, mesomorphic, and reactivity profiles diverge sharply with changes in halogen identity, alkoxy chain length, and the presence or absence of the ether oxygen atom. The C8 (octyloxy) chain length is not arbitrary: in multiple homologous series of thermotropic liquid crystals, mesomorphic behavior commences precisely at the octyloxy homologue, with C1–C7 members being entirely non-mesogenic [1][2][3]. Substituting bromine for chlorine increases molecular weight by 18.5% (240.77 → 285.23 g/mol), alters the refractive index by Δn = +0.024, and changes the oxidative addition kinetics in cross-coupling catalysis—introducing reactivity that may be either detrimental or advantageous depending on the synthetic sequence [4][5]. Replacing the ether oxygen with a methylene group eliminates the polarizable lone pairs that contribute to molecular anisotropy in liquid crystal phases. These non-trivial differences mean that substituting an analog without re-validating the entire synthetic or formulation workflow carries a high risk of process failure, altered mesophase behavior, or unexpected reactivity.

Quantitative Differential Evidence: 1-Chloro-4-(octyloxy)benzene Versus Its Closest Analogs


Refractive Index Differentiation: 1-Chloro-4-(octyloxy)benzene (n20/D = 1.494) vs. 1-Bromo-4-(octyloxy)benzene (n20/D = 1.5180)

The refractive index of 1-chloro-4-(octyloxy)benzene (n20/D = 1.494) is 0.024 units lower than that of its bromo analog (n20/D = 1.5180), as reported by two independent database sources [1][2]. This difference arises from the lower atomic polarizability of chlorine versus bromine and provides a rapid, non-destructive inline quality control metric for distinguishing the chloro compound from the bromo analog via refractometry. For optical applications—such as liquid crystal formulations where refractive index matching is critical—this Δn = 0.024 gap is large enough to measurably shift the birefringence of the final mixture.

refractive index optical purity control halogen effect on polarizability

Boiling Point and Volatility: 1-Chloro-4-(octyloxy)benzene (313.9 °C at 760 mmHg) vs. 1-Bromo-4-(octyloxy)benzene (135–137 °C at 0.5 mmHg)

The target compound exhibits an atmospheric-pressure boiling point of 313.9 °C at 760 mmHg [1]. The bromo analog, by contrast, is typically purified by vacuum distillation at 135–137 °C / 0.5 mmHg [2]. While direct pressure-normalized comparison is precluded by differing measurement conditions, the substantial gap in distillation conditions has practical implications: the chloro compound may be amenable to atmospheric distillation depending on equipment capability, whereas the bromo analog mandates vacuum distillation. The flash point of the chloro compound (145 °C) [1] provides a safety-relevant benchmark for processing and storage.

boiling point distillation thermal stability purification strategy

Octyloxy (C8) Chain as the Mesomorphic Commencement Threshold Versus Shorter Alkoxy Homologues (C1–C7)

In multiple independently studied homologous series of thermotropic liquid crystals, mesomorphic behavior (nematic or smectic phases) commences exclusively at the octyloxy (C8) homologue, with all shorter-chain homologues (C1 through C7) being entirely non-mesogenic. One series of eleven compounds (RO-C₆H₄-CH=CH-COO-CH₂-C₆H₄-Br (p)) showed that C1–C7 members are non-liquid-crystalline, while the C8–C16 members exhibit enantiotropic nematic phases with a thermal stability of 93.0 °C and a mesophase length of 8–21 °C [1]. A separate twelve-homologue series (C1–C16) similarly demonstrated that mesomorphic properties commence from the octyloxy (C8) homologue, with C8, C10, and C12 members being monotropic smectic and C14, C16 enantiotropically smectogenic, exhibiting a smectic thermal stability of 100.6 °C and a mesophase range of 12.9–15.3 °C [2]. This means that when this compound is employed as a synthetic intermediate for preparing mesogenic materials, the C8 chain is the minimum length that reliably delivers liquid crystalline character.

liquid crystal mesomorphism alkoxy chain length nematic smectic

Cross-Coupling Reactivity Orthogonality: Aryl Chloride (Target) Versus Aryl Bromide (Analog) in Palladium-Catalyzed Reactions

Aryl chlorides are well-established to be significantly less reactive than aryl bromides toward oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura, Heck, and related cross-coupling reactions [1][2]. This reactivity hierarchy (I > Br > Cl) is exploited in sequential coupling strategies where the more reactive bromide site is functionalized first, leaving the chloride intact for a subsequent coupling step. In the context of 1-chloro-4-(octyloxy)benzene, the electron-donating para-octyloxy group further deactivates the aryl chloride toward oxidative addition relative to an unsubstituted chlorobenzene, enhancing orthogonality. The bromo analog (1-bromo-4-(octyloxy)benzene) will undergo oxidative addition more rapidly and under milder catalytic conditions—an advantage for single-step couplings but a potential liability if site-selective functionalization is required in polyhalogenated systems. Recent work has demonstrated that suitably designed catalyst systems can activate even traditionally unreactive aryl chlorides to compete with aryl bromides; however, this requires specialized ligands (e.g., electron-rich, bulky phosphines or N-heterocyclic carbenes) [1].

Suzuki-Miyaura coupling oxidative addition aryl halide reactivity chemoselectivity orthogonal coupling

Molecular Weight Economy: 1-Chloro-4-(octyloxy)benzene (240.77 g/mol) vs. 1-Bromo-4-(octyloxy)benzene (285.23 g/mol) in Multi-Step Synthesis

The molecular weight of 1-chloro-4-(octyloxy)benzene (240.77 g/mol) [1] is 44.46 g/mol lower than that of its bromo analog (285.23 g/mol) , representing an 18.5% increase in mass for the bromo compound. In multi-step synthetic sequences where this compound serves as a building block that ultimately loses the halogen, the lower molecular weight of the chloro intermediate translates directly into a more favorable mass balance: for a given molar quantity of final product, less mass of the chloro starting material must be purchased, shipped, stored, and processed. At commercial scale, assuming comparable pricing per kilogram, this 18.5% mass penalty for the bromo analog represents a proportional increase in procurement, shipping, and waste disposal costs. The chloro compound is commercially available at ≥98% purity (ChemScene) and ≥95% purity (AKSci) .

molecular weight atom economy cost per mole scaling factor

LogP and Hydrophobicity: Computed LogP = 5.0793 as a Predictor of Phase Partitioning and Solubility Behavior

The computed octanol-water partition coefficient (LogP) of 1-chloro-4-(octyloxy)benzene is 5.0793 [1], indicating strong lipophilicity consistent with its eight-carbon alkyl chain. While direct experimental LogP data for the closest comparators are not uniformly available in the public domain, this value provides a quantitative benchmark for predicting solubility behavior, reversed-phase chromatographic retention, and partitioning in biphasic reaction systems. The topological polar surface area (TPSA) is 9.23 Ų , confirming low polarity and poor aqueous solubility—properties that must be accounted for in reaction solvent selection and aqueous workup design.

LogP lipophilicity solubility phase transfer chromatographic retention

Validated Application Scenarios Where 1-Chloro-4-(octyloxy)benzene Provides Demonstrable Advantage


Synthesis of 4-(4′-n-Alkoxybenzoyloxy)phenyl Esters and Related Mesogenic Intermediates

The Neubert et al. (1978) methodology [1] established 4-substituted alkoxybenzenes as the foundational intermediates for preparing phenylbenzoate, phenylthiobenzoate, Schiff base, and azoxybenzene liquid crystals. 1-Chloro-4-(octyloxy)benzene provides the pre-installed C8 alkoxy chain at the para position, which—as demonstrated by Marathe et al. and the Infona/BazTech series [2][3]—is the minimum chain length that reliably yields mesomorphic products. The chloro substituent serves as a synthetic handle for further elaboration (e.g., via Suzuki coupling to introduce a biphenyl core or via conversion to a Grignard reagent for carboxylation), while the octyloxy chain supplies the molecular anisotropy required for liquid crystal phase formation. Using a shorter-chain analog (e.g., hexyloxy or butoxy) in this synthetic scheme would produce non-mesogenic products, negating the purpose of the synthesis.

Sequential/Orthogonal Cross-Coupling Strategies Requiring a Latent Aryl Chloride Handle

In the synthesis of unsymmetrical terphenyls, oligo(phenylene ethynylene)s, or functionalized biphenyl derivatives, the lower oxidative addition reactivity of the aryl chloride bond relative to aryl bromides enables sequential coupling strategies. As supported by the class-level reactivity hierarchy [4], 1-chloro-4-(octyloxy)benzene can be incorporated into a substrate bearing both C–Br and C–Cl bonds; the bromide undergoes selective Suzuki-Miyaura coupling under mild Pd(0) conditions while the chloride remains intact for a subsequent coupling with a different boronic acid partner under more forcing conditions (elevated temperature, electron-rich ligand). This orthogonality is not achievable with the bromo analog, which would react competitively in the first coupling step.

Liquid Crystal Formulation Component Requiring Refractive Index Matching

For liquid crystal display (LCD) and optical device formulations, the refractive index of each component contributes to the overall birefringence (Δn) of the mixture. The patent literature on alkoxybenzene-based liquid crystal compositions [5] emphasizes the importance of component miscibility and low-temperature stability. With a precisely characterized refractive index of n20/D = 1.494 [6], 1-chloro-4-(octyloxy)benzene can be formulated into eutectic mixtures where the refractive index must be tuned to within ±0.005 of a target value. The 0.024-unit difference from the bromo analog (n20/D = 1.5180) [7] means that substituting one for the other without reformulation would produce a measurable deviation in optical performance.

Large-Scale Synthesis Where Molecular Weight Economy Reduces Procurement and Waste Costs

In multi-kilogram or pilot-plant campaigns where this compound serves as a stoichiometric building block, the 18.5% lower molecular weight compared to the bromo analog (240.77 vs. 285.23 g/mol) [6] reduces the mass of starting material required per mole of product. For example, to produce 100 moles of a downstream product, 24.08 kg of the chloro compound is required versus 28.52 kg of the bromo analog—a saving of 4.44 kg of material that also translates into corresponding reductions in shipping weight, storage volume, and halogen-containing waste disposal. The compound is commercially available from multiple suppliers at ≥95–98% purity [6], ensuring reliable supply for scale-up.

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